molecular formula C9H10Cl2N4 B1529108 2-Aminomethyl-imidazo[1,2-a]pyridine-6-carbonitrile dihydrochloride CAS No. 1965309-72-1

2-Aminomethyl-imidazo[1,2-a]pyridine-6-carbonitrile dihydrochloride

Cat. No.: B1529108
CAS No.: 1965309-72-1
M. Wt: 245.11 g/mol
InChI Key: IWHOYQXNOHSLBA-UHFFFAOYSA-N
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Description

2-Aminomethyl-imidazo[1,2-a]pyridine-6-carbonitrile dihydrochloride is an organic compound with the molecular formula C9H10Cl2N4. It is a white solid that is soluble in water. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminomethyl-imidazo[1,2-a]pyridine-6-carbonitrile dihydrochloride typically involves the reaction of imidazo[1,2-a]pyridine derivatives with aminomethylating agents. The reaction conditions often require an inert atmosphere and room temperature to ensure the stability of the compound .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve the use of high-purity reagents and controlled reaction environments to prevent contamination and degradation of the product .

Chemical Reactions Analysis

Types of Reactions

2-Aminomethyl-imidazo[1,2-a]pyridine-6-carbonitrile dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydroxide). The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazo[1,2-a]pyridine-6-carboxylic acid derivatives, while reduction reactions may produce amine derivatives .

Scientific Research Applications

2-Aminomethyl-imidazo[1,2-a]pyridine-6-carbonitrile dihydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminomethyl-imidazo[1,2-a]pyridine-6-carbonitrile
  • 2-Aminomethyl-imidazo[1,2-a]pyridine-6-carboxylic acid
  • 2-Aminomethyl-imidazo[1,2-a]pyridine-6-methyl ester

Uniqueness

2-Aminomethyl-imidazo[1,2-a]pyridine-6-carbonitrile dihydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it particularly valuable in specialized research applications and industrial processes .

Properties

IUPAC Name

2-(aminomethyl)imidazo[1,2-a]pyridine-6-carbonitrile;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4.2ClH/c10-3-7-1-2-9-12-8(4-11)6-13(9)5-7;;/h1-2,5-6H,4,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHOYQXNOHSLBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1C#N)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Aminomethyl-imidazo[1,2-a]pyridine-6-carbonitrile dihydrochloride
Reactant of Route 2
2-Aminomethyl-imidazo[1,2-a]pyridine-6-carbonitrile dihydrochloride
Reactant of Route 3
Reactant of Route 3
2-Aminomethyl-imidazo[1,2-a]pyridine-6-carbonitrile dihydrochloride
Reactant of Route 4
2-Aminomethyl-imidazo[1,2-a]pyridine-6-carbonitrile dihydrochloride
Reactant of Route 5
2-Aminomethyl-imidazo[1,2-a]pyridine-6-carbonitrile dihydrochloride
Reactant of Route 6
2-Aminomethyl-imidazo[1,2-a]pyridine-6-carbonitrile dihydrochloride

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